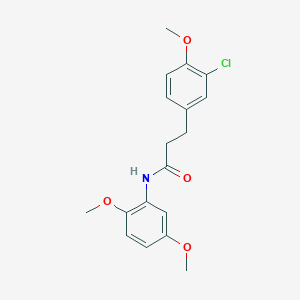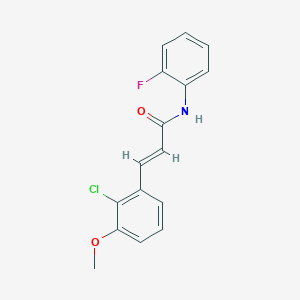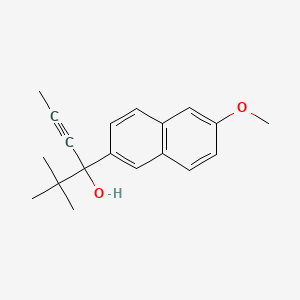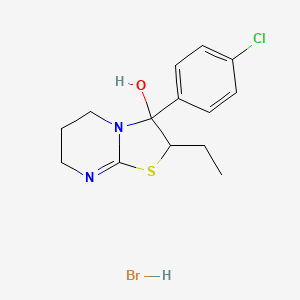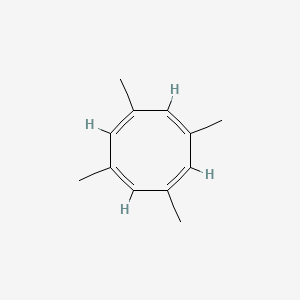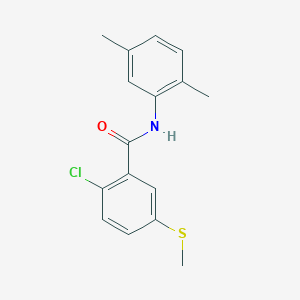
2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide typically involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide structure by reacting the amine with an acyl chloride.
Chlorination: Introduction of the chlorine atom.
Methylation: Addition of the methylthio group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzamides: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide would depend on its specific interactions with biological targets. Typically, benzamides can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,5-dimethylphenyl)benzamide
- 5-(Methylthio)-2-chlorobenzamide
- N-(2,5-Dimethylphenyl)-5-(methylthio)benzamide
Uniqueness
2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is unique due to the presence of both the chlorine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
853316-45-7 |
|---|---|
Fórmula molecular |
C16H16ClNOS |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-chloro-N-(2,5-dimethylphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H16ClNOS/c1-10-4-5-11(2)15(8-10)18-16(19)13-9-12(20-3)6-7-14(13)17/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
LFEBMTRWSUYTDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
